Cas no 1775302-67-4 (1-(3,5-dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine)
![1-(3,5-dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine structure](https://www.kuujia.com/scimg/cas/1775302-67-4x500.png)
1-(3,5-dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine Chemical and Physical Properties
Names and Identifiers
-
- 1-(3,5-dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
- Methanone, (3,5-dimethylphenyl)[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-piperidinyl]-
-
- Inchi: 1S/C23H24FN3O2/c1-15-11-16(2)13-19(12-15)23(28)27-9-7-17(8-10-27)14-21-25-22(26-29-21)18-3-5-20(24)6-4-18/h3-6,11-13,17H,7-10,14H2,1-2H3
- InChI Key: JQYITOKLHDMYIC-UHFFFAOYSA-N
- SMILES: C(C1=CC(C)=CC(C)=C1)(N1CCC(CC2ON=C(C3=CC=C(F)C=C3)N=2)CC1)=O
1-(3,5-dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | BS-7280-10MG |
1-(3,5-dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
1775302-67-4 | >90% | 10mg |
£63.00 | 2023-09-09 | |
Key Organics Ltd | BS-7280-50MG |
1-(3,5-dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
1775302-67-4 | >90% | 50mg |
£102.00 | 2023-09-09 | |
Key Organics Ltd | BS-7280-20MG |
1-(3,5-dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
1775302-67-4 | >90% | 20mg |
£76.00 | 2023-04-21 | |
Key Organics Ltd | BS-7280-100MG |
1-(3,5-dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
1775302-67-4 | >90% | 100mg |
£146.00 | 2023-09-09 | |
Key Organics Ltd | BS-7280-1MG |
1-(3,5-dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
1775302-67-4 | >90% | 1mg |
£37.00 | 2023-09-09 | |
Key Organics Ltd | BS-7280-5MG |
1-(3,5-dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine |
1775302-67-4 | >90% | 5mg |
£46.00 | 2023-09-09 |
1-(3,5-dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine Related Literature
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
Additional information on 1-(3,5-dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Introduction to Compound with CAS No. 1775302-67-4 and Its Applications in Modern Pharmaceutical Research
Compound with the CAS number 1775302-67-4 is a meticulously designed molecule that has garnered significant attention in the field of pharmaceutical research. This compound, formally known as 1-(3,5-dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, represents a sophisticated blend of structural features that make it a promising candidate for various therapeutic applications. The molecular architecture of this compound incorporates several key pharmacophoric elements that are known to interact with biological targets in a highly specific manner.
The central scaffold of the compound consists of a piperidine ring, which is a common motif in many bioactive molecules due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The piperidine ring is further functionalized with a benzoyl group at the 1-position and a complex moiety at the 4-position. This moiety is derived from a 1,2,4-oxadiazole ring, which is known for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The presence of the 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl group adds an additional layer of complexity to the molecule. The fluorine atom in this group is a well-known pharmacophore that can enhance the metabolic stability and binding affinity of drug candidates. This particular arrangement of atoms within the molecule suggests that it may exhibit potent interactions with various biological targets, making it a valuable tool for research in drug discovery.
In recent years, there has been growing interest in the development of small molecules that can modulate the activity of protein kinases. Protein kinases are enzymes that play crucial roles in many cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is often associated with various diseases, particularly cancer. The compound with CAS No. 1775302-67-4 has been shown to exhibit inhibitory activity against certain kinases, making it a potential lead compound for the development of kinase inhibitors.
One of the most notable features of this compound is its ability to interact with the ATP-binding site of kinases. The benzoyl group and the oxadiazole moiety are positioned in such a way that they can form critical interactions with key residues in the ATP-binding pocket. These interactions are essential for achieving high affinity and selectivity towards target kinases. Additionally, the fluorine atom in the phenyl ring can engage in favorable electrostatic interactions with negatively charged residues in the binding site, further enhancing binding affinity.
The structural features of this compound also make it amenable to further chemical modification. Researchers have explored various derivatives of this molecule to optimize its pharmacological properties. For instance, modifications to the substituents on the piperidine ring have been shown to influence both potency and selectivity. These findings highlight the importance of structure-activity relationships (SAR) in drug design and underscore the potential of this compound as a starting point for developing novel therapeutics.
Recent studies have also demonstrated the compound's potential in preclinical models. In vitro assays have shown that it can effectively inhibit the activity of several kinases relevant to cancer biology. These findings have prompted further investigation into its potential as an anticancer agent. Additionally, animal models have provided preliminary evidence suggesting that this compound can modulate signaling pathways associated with tumor growth and progression.
The development of new therapeutic agents requires a thorough understanding of their mechanism of action. The compound with CAS No. 1775302-67-4 has been studied using various biochemical and biophysical techniques to elucidate its mode of action. These studies have revealed that it can disrupt kinase signaling by interfering with ATP binding and enzyme activity. This mechanism aligns well with current strategies for developing kinase inhibitors and suggests that this compound could be developed into a viable therapeutic option.
The synthesis of this compound represents a significant achievement in organic chemistry due to its complexity and the precision required for its construction. The synthetic route involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic methodologies has allowed researchers to access this molecule efficiently and in sufficient quantities for further study.
The potential applications of this compound extend beyond oncology. Its ability to modulate kinase activity suggests that it could be useful in treating other diseases where kinase dysregulation plays a role. For example, it may have therapeutic potential in inflammatory disorders and autoimmune diseases. Further research is needed to fully explore these possibilities and determine whether this compound or its derivatives could be developed into new treatments for these conditions.
In conclusion, Compound with CAS No. 1775302-67-4 is a promising molecule with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutics targeting protein kinases and other biological pathways relevant to human health. The ongoing research into this compound underscores its importance as a tool for drug discovery and highlights its potential as a lead compound for future therapeutic development.
1775302-67-4 (1-(3,5-dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine) Related Products
- 941981-70-0(2-2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-yl-N-(3-methylphenyl)acetamide)
- 1355219-71-4(1-(5-Methyl-6-morpholin-4-yl-pyridin-3-yl)-propan-1-ol)
- 38482-80-3(Daidzein-7-O-glucuronide)
- 506435-25-2(2-Butenedinitrile,2-amino-3-[[3-(4-methoxyphenyl)-2-propenylidene]amino]-)
- 1261843-94-0(5-(Difluoromethoxy)-2-hydroxyquinoline)
- 1806784-80-4(3,4-Dichloro-5-(difluoromethyl)pyridine)
- 222036-27-3(6,8-Dihydro-7H-pyrrolo2,3-gbenzothiazol-7-one)
- 1805210-66-5(Methyl 3,4-bis(trifluoromethyl)-5-cyanobenzoate)
- 1361647-72-4(2,3,5-Trichloro-4'-(trifluoromethoxy)biphenyl)
- 1195-91-1(2-bromo-5,5-dimethylcyclohexane-1,3-dione)




